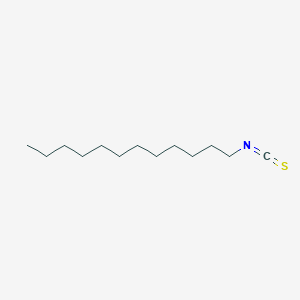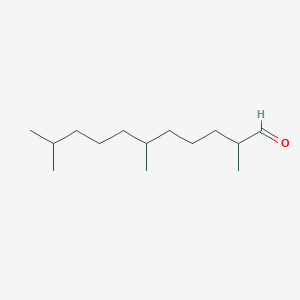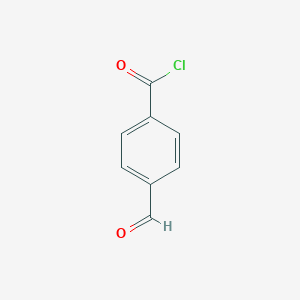
Cesium dihydrogen arsenate
Overview
Description
Cesium dihydrogen arsenate is a chemical compound with the formula CsH₂AsO₄. It belongs to the family of hydrogen-bonded ferroelectrics and is known for its unique structural and electrical properties.
Mechanism of Action
Target of Action
Cesium dihydrogen arsenate (CDA) is a member of the KDP family with a crystal structure isomorphic to tetrahedral KDP . The primary targets of CDA are the hydrogen-bonded anion tetrahedra in its structure . These targets play a crucial role in the compound’s superprotonic phase transition .
Mode of Action
CDA interacts with its targets through a process known as proton hopping . This mechanism involves the rapid reorientation of SO4 groups, facilitating proton transport in the superionic phase . The compound’s interaction with its targets results in changes in its electrical properties, leading to unusually high conductivity .
Biochemical Pathways
The biochemical pathways affected by CDA are primarily related to proton transport . The compound’s mode of action impacts these pathways, leading to downstream effects such as increased conductivity . This makes CDA of great interest for potential use in various electrochemical devices such as batteries and fuel cells .
Pharmacokinetics
Its high conductivity suggests that it may have unique transport properties
Result of Action
The result of CDA’s action is the transformation to a high-temperature phase, which occurs at 417 K by a one-step process . This transformation is associated with a change in the compound’s electrical properties, specifically an increase in conductivity . The activation energy for the proton transport is 0.28 eV .
Action Environment
The action of CDA is influenced by environmental factors such as temperature . For instance, the compound’s superprotonic transition to a high-temperature phase occurs at a specific temperature (417 K) . Additionally, the compound’s structure and properties may be affected by the presence of other ions in the environment .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules
Cellular Effects
The effects of Cesium dihydrogen arsenate on cells and cellular processes are complex and multifaceted. It has been suggested that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is thought that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is possible that the effects of the compound may change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
It is possible that the compound may interact with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound may interact with certain transporters or binding proteins, potentially affecting its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cesium dihydrogen arsenate can be synthesized through a reaction between cesium carbonate (Cs₂CO₃) and arsenic acid (H₃AsO₄). The reaction typically occurs in an aqueous solution, and the product is obtained by evaporating the solvent and crystallizing the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the controlled reaction of cesium salts with arsenic-containing acids, followed by purification and crystallization processes .
Chemical Reactions Analysis
Types of Reactions
Cesium dihydrogen arsenate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different arsenate compounds.
Reduction: Reduction reactions can convert it into lower oxidation state arsenic compounds.
Substitution: It can participate in substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired products, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation can produce higher oxidation state arsenates, while reduction can yield arsenites or elemental arsenic .
Scientific Research Applications
Cesium dihydrogen arsenate has several scientific research applications:
Electrochemistry: It is used in the study of proton conductors and superionic conductors due to its high proton conductivity at elevated temperatures.
Materials Science: Its ferroelectric properties make it a candidate for use in ferroelectric devices and sensors.
Biology and Medicine: Research is ongoing to explore its potential biological effects and applications in medical diagnostics.
Industry: It is investigated for use in electrochemical devices such as batteries and fuel cells.
Comparison with Similar Compounds
Similar Compounds
Potassium dihydrogen phosphate (KH₂PO₄): Similar in structure and ferroelectric properties.
Rubidium dihydrogen arsenate (RbH₂AsO₄): Shares similar chemical and physical properties.
Cesium hydrogen sulfate (CsHSO₄): Another compound with high proton conductivity.
Uniqueness
Cesium dihydrogen arsenate is unique due to its combination of high proton conductivity and ferroelectric properties. This makes it particularly valuable for applications requiring both high ionic mobility and ferroelectric behavior .
Properties
IUPAC Name |
tricesium;arsorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O4.3Cs/c2-1(3,4)5;;;/h(H3,2,3,4,5);;;/q;3*+1/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEXNZXGPOPAEH-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[Cs+].[Cs+].[Cs+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsCs3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.636 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16331-85-4, 61136-62-7, 69514-84-7 | |
| Record name | Caesium arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenic acid, tricesium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061136627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cesium arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069514847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)








![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)


